molecular formula C14H7F2NO2 B6400772 2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid CAS No. 1261906-48-2

2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid

Cat. No.: B6400772
CAS No.: 1261906-48-2
M. Wt: 259.21 g/mol
InChI Key: AIHGCJFQZUFSTI-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of cyano and fluorine groups attached to a benzoic acid core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the coupling of 3-cyano-2-fluorophenylboronic acid with 6-fluorobenzoic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as sodium carbonate and a ligand like [1,1’-bis(diphenylphosphino)ferrocene]palladium(II) dichloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like sodium carbonate.

Major Products

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can form strong interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-2-fluorophenylboronic acid
  • 2-Fluoro-3-cyanophenylboronic acid
  • 4-Cyano-2-fluorobenzeneboronic acid

Uniqueness

2-(3-Cyano-2-fluorophenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-11-6-2-4-9(12(11)14(18)19)10-5-1-3-8(7-17)13(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGCJFQZUFSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)F)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689839
Record name 3'-Cyano-2',3-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-48-2
Record name 3'-Cyano-2',3-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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